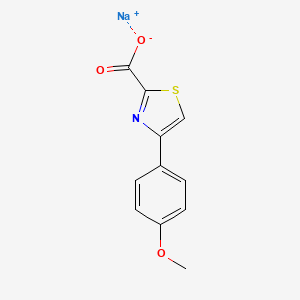

Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate

Overview

Description

Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate is a heterocyclic compound that features a thiazole ring, which is known for its diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic properties.

Mechanism of Action

Mode of Action

Similar compounds have been shown to interact with their targets in a variety of ways, such as binding to receptors or enzymes, which can lead to changes in cellular processes .

Biochemical Pathways

Based on the structure of the compound and the known effects of similar compounds, it could potentially affect various biochemical pathways .

Pharmacokinetics

Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .

Result of Action

Based on the structure of the compound and the known effects of similar compounds, it could potentially have various effects at the molecular and cellular level .

Action Environment

Factors such as ph, temperature, and the presence of other compounds could potentially affect its action .

Biochemical Analysis

Biochemical Properties

Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with mitochondrial proteins, enhancing O-GlcNAcylation, which contributes to mitochondrial network homeostasis and cellular bioenergetics . This interaction is crucial for maintaining mitochondrial function and protecting cells under stress conditions.

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to protect neuronal cells from ischemic-like conditions by enhancing mitochondrial protein O-GlcNAcylation . This modification improves mitochondrial homeostasis, bioenergy, and inhibits mitochondrial apoptosis pathways, thereby promoting cell survival.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It enhances O-GlcNAcylation of mitochondrial proteins, which is a nutrient-driven post-translational modification linking metabolism to cellular function . This enhancement is achieved by binding to specific sites on the proteins, thereby modulating their activity and stability.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it maintains its protective effects on mitochondrial function over extended periods under in vitro conditions

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits protective effects on neuronal cells, while higher doses may lead to toxic or adverse effects. The threshold for these effects needs to be carefully determined to optimize its therapeutic potential .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate O-GlcNAcylation, a key metabolic process linking glucose metabolism to cellular function . This interaction affects metabolic flux and metabolite levels, thereby influencing overall cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine its localization and accumulation in different cellular compartments . Understanding these mechanisms is essential for optimizing its therapeutic applications.

Subcellular Localization

This compound is localized in specific subcellular compartments, where it exerts its activity. It primarily targets mitochondria, where it enhances O-GlcNAcylation of mitochondrial proteins . This localization is directed by targeting signals and post-translational modifications that ensure its proper distribution within the cell.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate typically involves the reaction of 4-methoxybenzaldehyde with thiosemicarbazide to form a thiosemicarbazone intermediate. This intermediate then undergoes cyclization in the presence of sodium acetate and acetic acid to yield the thiazole ring. The final step involves the carboxylation of the thiazole ring to form the sodium salt of the compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The thiazole ring can be reduced under specific conditions.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride can be used.

Substitution: Nucleophiles like sodium hydride or sodium methoxide can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group can yield 4-hydroxyphenyl derivatives, while substitution reactions can introduce various functional groups into the aromatic ring.

Scientific Research Applications

Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in biological studies.

Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer activities.

Industry: The compound can be used in the development of new materials with specific properties, such as UV-absorbing agents.

Comparison with Similar Compounds

Similar Compounds

Thiazole derivatives: Compounds like 2-aminothiazole and 4-phenylthiazole share structural similarities with Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate.

Methoxyphenyl derivatives: Compounds such as 4-methoxyphenylacetic acid and 4-methoxyphenylhydrazine are structurally related.

Uniqueness

This compound is unique due to the combination of the methoxyphenyl group and the thiazole ring, which imparts distinct chemical and biological properties. This combination enhances its potential as a therapeutic agent and its versatility in chemical synthesis.

Biological Activity

Sodium 4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate is a heterocyclic compound that has garnered significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Overview of the Compound

The compound features a thiazole ring, which is known for its various biological properties. Its chemical structure allows it to interact with multiple biological targets, making it a candidate for therapeutic applications.

Antimicrobial and Antifungal Properties

This compound exhibits notable antimicrobial and antifungal activities. Studies have demonstrated its effectiveness against a variety of pathogens, indicating potential use in treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

Research highlights the compound's anticancer properties, particularly its ability to inhibit cell proliferation in various cancer cell lines. For instance, it has shown cytotoxic effects with IC50 values in the low micromolar range against HepG-2 hepatocellular carcinoma cells, suggesting its potential as an antitumor agent . The structure-activity relationship (SAR) studies indicate that modifications to the thiazole and phenyl moieties can enhance its cytotoxicity.

Enzyme Inhibition

This compound acts as an enzyme inhibitor , affecting metabolic pathways in microbial and cancer cells. It has been shown to inhibit specific enzymes that are crucial for cell survival and proliferation, thereby exerting therapeutic effects .

Interaction with Cellular Pathways

The compound influences various cellular signaling pathways . It enhances O-GlcNAcylation of mitochondrial proteins, which is vital for maintaining mitochondrial function and cellular metabolism. This modulation can lead to protective effects against cellular stress conditions .

Case Studies and Experimental Data

Numerous studies have investigated the biological activity of this compound:

- Antimicrobial Efficacy : In vitro tests revealed that the compound significantly inhibited the growth of several bacterial strains, including both Gram-positive and Gram-negative bacteria. Its antifungal activity was confirmed against common fungal pathogens like Candida albicans .

- Cytotoxicity Against Cancer Cells : A study on HepG-2 cells reported an IC50 value of approximately 1.61 µg/mL, indicating strong anticancer potential . Further SAR analysis showed that the presence of electron-donating groups on the phenyl ring enhances activity.

- Neuroprotective Effects : The compound has been shown to protect neuronal cells from ischemic damage by modulating mitochondrial function through O-GlcNAcylation processes.

Summary of Biological Activities

Properties

IUPAC Name |

sodium;4-(4-methoxyphenyl)-1,3-thiazole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3S.Na/c1-15-8-4-2-7(3-5-8)9-6-16-10(12-9)11(13)14;/h2-6H,1H3,(H,13,14);/q;+1/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXZSEIJKLCGMKX-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CSC(=N2)C(=O)[O-].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8NNaO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.